Product packaging for Methyl 2,2,2-trichloroacetimidate(Cat. No.:CAS No. 2533-69-9)

Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344
CAS No.: 2533-69-9
M. Wt: 176.42 g/mol
InChI Key: OGBINJLTBZWRRB-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Synthesis

The significance of methyl 2,2,2-trichloroacetimidate and its parent class of trichloroacetimidates lies in their ability to act as excellent electrophiles. When activated by a catalytic amount of a Brønsted or Lewis acid, the imidate functionality becomes a potent alkylating agent. syr.edu The transformation is driven by the thermodynamically favorable isomerization of the imidate to the corresponding trichloroacetamide (B1219227), which serves as a stable byproduct. syr.edu

This reactivity is harnessed in several critical synthetic operations:

Glycosylation: Trichloroacetimidates are famously used in the Schmidt glycosylation reaction, a cornerstone method for synthesizing oligosaccharides. Their high reactivity allows for the formation of glycosidic bonds under mild conditions. This method has been pivotal in synthesizing biologically crucial oligosaccharides, including the industrial-scale production of the anticoagulant heparin pentasaccharide, Arixtra. nih.govacs.org

Rearrangement Reactions: The Overman rearrangement utilizes allylic trichloroacetimidates to synthesize allylic amines via a syr.edusyr.edu-sigmatropic rearrangement. This reaction is highly valued for its ability to create carbon-nitrogen bonds with excellent control over stereochemistry. wikipedia.orgorganic-chemistry.org

Protecting Group Chemistry: Trichloroacetimidates are widely used to introduce protecting groups for alcohols. For instance, benzyl (B1604629) and p-methoxybenzyl (PMB) ethers can be readily formed using the corresponding trichloroacetimidates, providing protection that is stable under various conditions but can be removed selectively. syr.edusigmaaldrich.cn

Esterification: The reagent facilitates the esterification of carboxylic acids, including sterically hindered ones. nih.gov Notably, some trichloroacetimidates can esterify carboxylic acids without the need for an external promoter, as the acidic substrate itself is sufficient to catalyze the reaction. mdpi.comchemrxiv.org

Historical Context and Evolution of its Synthetic Utility

The synthetic utility of the imidate functional group has been recognized for many decades. The thermal rearrangement of allylic imidates was first noted in 1937. orgsyn.org However, the full potential of this chemistry was not unlocked until more general and reliable methods for preparing the imidate precursors were developed.

A major breakthrough came in 1974 when Larry E. Overman reported a general method for synthesizing allylic amines through the syr.edusyr.edu-sigmatropic rearrangement of allylic trichloroacetimidates, a transformation now universally known as the Overman rearrangement. wikipedia.orgthermofisher.com This discovery provided a robust and predictable way to form C-N bonds and introduced trichloroacetimidates as a mainstream tool in organic synthesis.

Following this, the application of trichloroacetimidates expanded rapidly. The Schmidt glycosylation, which employs glycosyl trichloroacetimidates, became a dominant method in carbohydrate chemistry for its efficiency and mild activation conditions. nih.gov The evolution of its utility is marked by the transition from fundamental reaction development to its application in the total synthesis of highly complex and biologically active molecules, demonstrating its reliability and versatility in the hands of synthetic chemists. chem-station.comsyr.edu

Scope of Academic Research and Applications

The application of this compound and related imidates in academic research is vast and continues to grow. Its utility has been demonstrated in the synthesis of a diverse array of complex molecular targets.

Key Research Applications:

Application AreaDescriptionExample(s)
Natural Product Synthesis Used as a key reagent in the total synthesis of complex natural products.Synthesis of pyrroloindoline alkaloids, pancratistatin, and bryostatin (B1237437) intermediates. chem-station.comsyr.edusigmaaldrich.cn
Carbohydrate Chemistry Central to the synthesis of complex oligosaccharides and glycoconjugates of biological and medicinal importance.Industrial-scale synthesis of the heparin anticoagulant Arixtra. acs.org
Medicinal Chemistry Employed in the creation of bioactive small molecules and unnatural amino acids for drug discovery and development.Synthesis of small molecule inhibitors and complex amino acids. syr.eduorganic-chemistry.orgcore.ac.uk
Polymer and Materials Science Serves as a starting material or reagent in the synthesis of novel polymers.Used in the synthesis of bibenzimidazole oligomers and polymers. wikipedia.orgthermofisher.com

The ongoing research explores new catalytic systems, including enantioselective variants of the Overman rearrangement, and expands the scope of nucleophiles that can be alkylated. organic-chemistry.org Studies into the reaction mechanisms, such as the investigation of carbocation intermediates in esterification and alkylation reactions, continue to refine our understanding and application of this powerful class of reagents. mdpi.comcore.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4Cl3NO B147344 Methyl 2,2,2-trichloroacetimidate CAS No. 2533-69-9

Properties

IUPAC Name

methyl 2,2,2-trichloroethanimidate
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InChI

InChI=1S/C3H4Cl3NO/c1-8-2(7)3(4,5)6/h7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBINJLTBZWRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501236770
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Molecular Weight

176.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2533-69-9
Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Record name Ethanimidic acid, 2,2,2-trichloro-, methyl ester
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Record name Methyl 2,2,2-trichloroacetimidate
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Ii. Synthetic Methodologies for Methyl 2,2,2 Trichloroacetimidate

Established Preparative Routes from Precursor Compounds

The most common and direct methods for synthesizing Methyl 2,2,2-trichloroacetimidate involve the addition of an alcohol to trichloroacetonitrile (B146778).

The principal and most widely utilized method for synthesizing this compound is the base-catalyzed addition of methanol (B129727) to trichloroacetonitrile. lookchem.comorgsyn.orgchemrxiv.orgmdpi.com This reaction is typically performed by treating trichloroacetonitrile with methanol in the presence of a catalytic amount of a base. lookchem.comchemrxiv.org The base deprotonates the methanol to form the more nucleophilic methoxide (B1231860) ion, which then attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The resulting intermediate is then protonated to yield the final product.

Commonly used bases for this transformation include alkali metal hydrides or alkoxides, such as sodium methoxide. lookchem.com The reaction is often carried out at low temperatures to control its exothermicity. For instance, a procedure involves cooling the solution in an ice/water bath before the addition of trichloroacetonitrile. orgsyn.org The progress of the reaction can be monitored using techniques like thin-layer chromatography. orgsyn.org

Reaction Parameters for Synthesis from Trichloroacetonitrile and Methanol
Catalyst/BaseSolventConditionsYieldReference
Sodium methylateDiethyl etherHeating for 3h82.3% lookchem.com
Sodium methylateMethanol / Diethyl etherAmbient temperature for 1h66.0% lookchem.com
Manganese(II) acetate (B1210297)Methanol20 °C for 48h33.0% lookchem.com
DBUMethylene (B1212753) chloride4 °C to rtHigh Yield orgsyn.orgchemrxiv.org

While the direct addition of methanol to trichloroacetonitrile is standard, related trichloroacetimidates are synthesized using a general procedure that is applicable to a wide range of alcohols. chemrxiv.org This involves reacting the corresponding alcohol with trichloroacetonitrile in the presence of a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). orgsyn.orgchemrxiv.org This method's versatility suggests its applicability for this compound, providing an alternative to using metal alkoxides.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as the choice of catalyst and solvent is crucial for maximizing the yield and purity of this compound.

The synthesis of trichloroacetimidates is highly dependent on catalysis. The most common approach employs a catalytic amount of a base to facilitate the addition of the alcohol to trichloroacetonitrile. chemrxiv.orgmdpi.com

Base Catalysis : Strong bases like sodium hydride or sodium methoxide are effective but can be sensitive to moisture. lookchem.com Organic bases such as DBU offer a milder and often more convenient alternative, leading to high yields of the desired imidate. orgsyn.orgchemrxiv.org

Lewis Acid and Brønsted Acid Catalysis : While primarily used in the application of trichloroacetimidates as alkylating agents, the stability of the imidate itself is a key consideration. mdpi.comsyr.educore.ac.uk The synthesis of the imidate itself generally avoids acidic conditions. However, studies on subsequent reactions show that Lewis acids (e.g., TMSOTf, Cu(OTf)₂, zinc(II) triflate) and Brønsted acids (e.g., CSA, PPTS) can promote the decomposition of the trichloroacetimidate (B1259523) if not used under carefully controlled conditions. chemrxiv.orgmdpi.comoup.com This underscores the importance of a basic or near-neutral environment for the synthesis and isolation of the imidate. For example, attempts to form related esters using TMSOTf as a catalyst led to the destruction of the imidate. mdpi.com

The choice of solvent significantly impacts reaction efficiency and product yield. For the synthesis of this compound and its analogues, common solvents include ethers and chlorinated hydrocarbons.

Diethyl Ether : Often used in conjunction with sodium methoxide, providing good yields. lookchem.com

Methylene Chloride (DCM) : A standard solvent for reactions using DBU as a catalyst, allowing for easy workup. orgsyn.org However, its environmental and health profile is a concern. mt.com

Methanol : Can be used as both a reactant and a solvent, particularly when catalyzed by sodium methoxide or manganese(II) acetate. lookchem.com

Toluene : Used in subsequent esterification reactions involving trichloroacetimidates, where the reaction is heated to reflux, indicating its suitability for reactions requiring higher temperatures. chemrxiv.orgmdpi.com

The efficiency of the reaction is also influenced by the reaction temperature and time, which are optimized depending on the specific catalyst and solvent system used. lookchem.com

Impact of Solvents on Trichloroacetimidate Synthesis & Stability
SolventTypical Use/ObservationReference
Diethyl EtherEffective solvent for base-catalyzed synthesis, leading to high yields. lookchem.com
Methylene Chloride (DCM)Commonly used with DBU catalyst; effective but has environmental concerns. orgsyn.orgmt.com
MethanolActs as both reagent and solvent in certain protocols. lookchem.com
Acetonitrile (B52724) / Nitrile SolventsCan alter stereoselectivity in subsequent glycosylation reactions. researchgate.net

Green Chemistry Approaches to this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. mt.com A key area of improvement for the synthesis of this compound is the replacement of hazardous solvents. mt.comsci-hub.se

The conventional synthesis often employs chlorinated solvents like methylene chloride. orgsyn.org Green chemistry principles advocate for their replacement with safer alternatives. Biorenewable solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used as replacements for dichloromethane (B109758) in other chemical processes and represent a viable greener alternative for imidate synthesis. mt.com Adopting such solvents would reduce the environmental impact of the synthesis. Furthermore, minimizing waste is a core tenet of green chemistry. chemrxiv.org The synthesis of trichloroacetimidates is relatively atom-economical, with the primary byproduct being the protonated form of the base catalyst, which can often be removed with a simple aqueous wash.

Iii. Reaction Mechanisms Involving Methyl 2,2,2 Trichloroacetimidate

General Mechanistic Principles of Imidate Reactions

The reactions of methyl 2,2,2-trichloroacetimidate, particularly in the context of glycosylation and esterification, are typically initiated by activation of the imidate nitrogen. mdpi.comnumberanalytics.com This activation is most often achieved through protonation by a Brønsted acid or coordination with a Lewis acid catalyst. numberanalytics.comnumberanalytics.com

The initial and crucial step in many reactions involving this compound is the activation of the imidate group. mdpi.comnumberanalytics.com This process renders the molecule more susceptible to nucleophilic attack. Activation is generally accomplished through one of two primary pathways:

Protonation: In the presence of a Brønsted acid, the nitrogen atom of the imidate is protonated. mdpi.comchemrxiv.org This protonation enhances the leaving group ability of the resulting trichloroacetamide (B1219227). In some cases, the substrate itself, such as a carboxylic acid, can act as the proton source, leading to what is known as symbiotic activation. researchgate.netnih.gov

Lewis Acid Catalysis: A Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), can coordinate to the nitrogen atom of the imidate. numberanalytics.comsyr.edu This coordination polarizes the C=N bond and facilitates the subsequent steps of the reaction. The choice of catalyst can significantly influence the reaction's outcome, including its stereoselectivity. numberanalytics.com

The activation step is critical as it transforms the relatively stable imidate into a highly reactive intermediate, poised for reaction with a nucleophile. numberanalytics.com

Following activation, the reaction proceeds via nucleophilic attack on the electrophilic carbon atom of the activated imidate. mdpi.comnumberanalytics.com The nature of this step can vary, leading to different mechanistic pathways:

SN1-like Mechanism: The activated imidate can dissociate to form a carbocation intermediate and trichloroacetamide. mdpi.comchemrxiv.org This pathway is favored when the resulting carbocation is stabilized, for instance, by adjacent atoms or participating groups. nih.gov The nucleophile then attacks the carbocation to form the final product. numberanalytics.com

SN2-like Mechanism: Alternatively, the nucleophile can directly attack the activated imidate in a concerted fashion, displacing the trichloroacetamide leaving group without the formation of a discrete carbocation intermediate. acs.orgacs.org

The balance between these two pathways is influenced by several factors, including the structure of the reactants, the nature of the nucleophile, the solvent, and the reaction temperature. numberanalytics.com The departure of the trichloroacetamide group is a favorable process as it is a stable, neutral molecule. mdpi.comchemrxiv.org

Detailed Mechanistic Studies of Specific Reactions

To gain a deeper understanding of the reaction mechanisms, researchers have employed various techniques, including the study of reaction intermediates and the use of isotopic labeling. mdpi.comchemrxiv.orgnih.gov These studies have provided valuable insights into the intricate details of reactions involving trichloroacetimidates.

Evidence strongly suggests the involvement of carbocation intermediates in many reactions of trichloroacetimidates, particularly in esterification and glycosylation reactions. mdpi.comchemrxiv.orgnih.gov The stability of these carbocations plays a pivotal role in the reaction's feasibility and outcome. nih.gov Only imidates that can form stabilized carbocations are generally effective in promoter-free esterification reactions. nih.gov

A significant body of research has focused on the formation and stabilization of β-silyl carbocations in reactions of silylated trichloroacetimidates. mdpi.comchemrxiv.org The silicon atom at the β-position provides substantial stabilization to the carbocation through a phenomenon known as hyperconjugation. chemrxiv.org This effect is so pronounced that β-silyl carbocations are known to be unusually stable. chemrxiv.org

The structure of this stabilized cation is often depicted as a bridged species rather than a classical primary carbocation. chemrxiv.org This bridged structure helps to explain the observed reactivity and stereochemical outcomes in these reactions. chemrxiv.orgresearchgate.net The ability of the trimethylsilyl group to stabilize a β-carbocation is a well-established principle in organic chemistry. chemrxiv.org

Interactive Table: Investigated Reactions Involving β-Silyl Carbocations
Reactant Nucleophile Catalyst/Conditions Key Finding Reference(s)
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate 3-Nitrobenzoic acid Toluene, reflux Formation of the corresponding ester via a β-silyl carbocation intermediate. mdpi.com
Deuterated 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate 4-Methoxybenzoic acid Toluene, reflux Formation of a 1:1 mixture of deuterated esters, confirming the bridged β-silyl carbocation intermediate. chemrxiv.orgresearchgate.net
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate Alcohols/Phenols Toluene, reflux No ether formation, indicating alcohols and phenols are not acidic enough to promote the reaction. chemrxiv.org

Deuterium (B1214612) labeling is a powerful tool for elucidating reaction mechanisms, and it has been instrumental in understanding the pathways of trichloroacetimidate (B1259523) reactions. mdpi.comchemrxiv.orgnih.gov By strategically placing deuterium atoms in the reactant molecules, chemists can trace their fate in the products and gain insights into bond-making and bond-breaking steps. researchgate.netnih.gov

In the context of β-silyl carbocation formation, a key experiment involved the synthesis of a deuterated version of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate. mdpi.comchemrxiv.org When this deuterated imidate was reacted with a carboxylic acid, the resulting ester products showed a scrambling of the deuterium atoms. chemrxiv.orgresearchgate.net This observation provided compelling evidence for the formation of a symmetric, bridged β-silyl carbocation intermediate, as an SN2-type mechanism would have resulted in a single, non-scrambled product. chemrxiv.org Such isotopic labeling studies are crucial for distinguishing between possible mechanistic pathways. nih.govprinceton.edu

Interactive Table: Deuterium Labeling Study for Mechanistic Insight
Deuterated Reactant Reaction Partner Observation Mechanistic Implication Reference(s)
2-(Trimethylsilyl)(1,1-d₂)-ethyl 2,2,2-trichloroacetimidate 4-Methoxybenzoic acid Formation of two deuterated esters in a roughly equal ratio. The reaction proceeds through a bridged β-silyl carbocation intermediate, not a direct SN2 displacement. mdpi.comchemrxiv.orgresearchgate.net

Sₙ1 and Sₙ2 Pathways in Trichloroacetimidate Alkylations

The alkylation of nucleophiles using trichloroacetimidates can proceed through mechanisms that have characteristics of both first-order (Sₙ1) and second-order (Sₙ2) nucleophilic substitutions. masterorganicchemistry.commasterorganicchemistry.com The distinction between these pathways lies in the timing of bond-breaking and bond-forming events. masterorganicchemistry.com

In an Sₙ1-like mechanism , the reaction is initiated by the departure of the trichloroacetamide leaving group, facilitated by a Lewis or Brønsted acid catalyst, to form a carbocation intermediate. youtube.com This step is typically the rate-determining step. The stability of the resulting carbocation is a crucial factor; substrates that can form stabilized carbocations, such as tertiary or benzylic systems, are more inclined to react via this pathway. masterorganicchemistry.comyoutube.com The carbocation is then rapidly attacked by a nucleophile to yield the final product. masterorganicchemistry.com Due to the planar nature of the carbocation intermediate, Sₙ1 reactions often lead to a mixture of stereoisomers if the reacting center is chiral. youtube.com

Conversely, the Sₙ2-like mechanism involves a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is more prevalent for less sterically hindered substrates, such as primary and some secondary alkyl trichloroacetimidates. masterorganicchemistry.commasterorganicchemistry.com A key feature of the Sₙ2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com

In practice, many trichloroacetimidate alkylations exist on a mechanistic continuum between the idealized Sₙ1 and Sₙ2 pathways. masterorganicchemistry.commasterorganicchemistry.com The nature of the substrate, the strength and concentration of the nucleophile, the solvent polarity, and the catalyst all play a role in determining the predominant mechanism. For instance, polar protic solvents can favor Sₙ1 reactions by stabilizing the carbocation intermediate, while polar aprotic solvents tend to favor Sₙ2 reactions. youtube.com

Regioselectivity and Stereoselectivity in Trichloroacetimidate-Mediated Transformations

The control of regioselectivity and stereoselectivity is a cornerstone of modern organic synthesis. Trichloroacetimidate-mediated reactions have demonstrated considerable utility in achieving high levels of control in these aspects.

The alkylation of nitrogen-containing heterocycles is a fundamental transformation, and trichloroacetimidates serve as effective reagents for this purpose. However, many heterocycles possess multiple nitrogen atoms, leading to the potential for the formation of regioisomers. The regioselectivity of N-alkylation is influenced by factors such as the electronic properties of the nitrogen atoms within the heterocycle, steric hindrance around the nitrogen atoms, and the reaction conditions. For example, in the alkylation of 1,2,3-triazoles, the reaction with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to proceed with high regioselectivity, favoring substitution at the N2 position. organic-chemistry.org Similarly, ionic liquids have been employed as solvents to achieve highly regioselective N-alkylation of pyrrole. organic-chemistry.org

HeterocycleAlkylating Agent/ConditionsPredominant RegioisomerReference
PyrroleAlkyl halides, sulfonyl chlorides, benzoyl chloride in [Bmim][PF6] or [Bmim][BF4]N-substituted organic-chemistry.org
4-bromo-NH-1,2,3-triazoleAlkyl halides with K2CO3 in DMF2-substituted organic-chemistry.org

The nih.govnih.gov-sigmatropic rearrangement of allylic trichloroacetimidates, often referred to as the Overman rearrangement, is a powerful method for the synthesis of allylic amines. organic-chemistry.orgyoutube.com This transformation is characterized by its high degree of stereocontrol.

The stereochemical outcome of the Overman rearrangement is rationalized by a concerted, pericyclic mechanism that proceeds through a highly ordered, chair-like six-membered transition state. organic-chemistry.orgyoutube.com This transition state minimizes steric interactions and allows for the efficient transfer of chirality from the starting allylic alcohol to the product allylic amine. The rearrangement is suprafacial, meaning that the new bond forms on the same face of the π-system as the breaking bond, which is a hallmark of nih.govnih.gov-sigmatropic shifts. windows.net

The Overman rearrangement generally exhibits a high degree of stereoselectivity in favor of the (E)-alkene isomer in the product. windows.net This selectivity is a direct consequence of the preference for the substituent on the double bond to occupy an equatorial position in the chair-like transition state to minimize steric strain. For example, the rearrangement of the trichloroacetimidate derived from 1-hepten-3-ol (B34233) yields the (E)-isomer with high selectivity. windows.net Even with trisubstituted allylic alcohols, a high preference for the (E)-product is observed. windows.net

ReactantProduct StereochemistryKey FeatureReference
(R,E)-4-phenyl-3-buten-2-ol trichloroacetimidate(R,E)-trichloroacetamideComplete transfer of chirality windows.net
1-hepten-3-ol trichloroacetimidatePredominantly (E)-isomerHigh E-stereoselectivity windows.net
Allylic Trichloroacetimidate Rearrangements

Computational Chemistry and Theoretical Investigations

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving this compound. elsevier.comresearchgate.net Density Functional Theory (DFT) and other quantum mechanical methods allow for the in-silico modeling of transition states, intermediates, and reaction pathways. nih.govacs.org

These theoretical studies provide valuable insights into the electronic and steric factors that govern reactivity, regioselectivity, and stereoselectivity. For instance, computational models have been used to investigate the transition state geometries in glycosylation reactions involving trichloroacetimidate donors, helping to explain the observed stereochemical outcomes. nih.gov DFT calculations can also be employed to analyze the energetics of different reaction pathways, such as the Sₙ1 versus Sₙ2 mechanisms, and to predict the most favorable route under specific conditions. acs.org Furthermore, theoretical investigations have been applied to understand the regio- and stereoselectivity of cycloaddition reactions involving nitrones, providing a framework for predicting and rationalizing experimental results. rsc.org

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the complex reaction pathways of trichloroacetimidate-mediated reactions, especially in the field of chemical glycosylation. nih.gov Computational studies have provided deep insights into the nature of the transition states, the role of catalysts, and the origins of stereoselectivity.

A central theme in the glycosylation reactions of trichloroacetimidate donors is the continuum between SN1 (dissociative) and SN2 (associative) mechanisms. DFT calculations have been instrumental in mapping the potential energy surfaces for these pathways. For many systems, the reaction is shown to proceed through a pathway with significant SN2-like character. nih.govnumberanalytics.com This involves the nucleophile (e.g., an alcohol) attacking the anomeric carbon concurrently with the departure of the protonated trichloroacetamide leaving group.

Catalysts play a crucial role in activating the trichloroacetimidate donor. DFT studies have been used to model the interactions between catalysts and the reacting partners. For instance, in a glycosylation catalyzed by a singly protonated phenanthrolinium salt, DFT calculations revealed a cooperative catalytic process involving multiple hydrogen bond interactions that organize and activate both the glycosyl donor and the alcohol acceptor in a stable transition state complex. nih.gov The calculations showed that the catalyst activates the trichloroacetimidate leaving group via the N-H proton, while the byproduct, trichloroacetamide, assists by activating the nucleophile through hydrogen bonding. nih.gov

DFT computations have also been employed to rationalize the effects of non-covalent catalysts, such as those operating through halogen bonding. nih.govresearchgate.net In the glycosylation of donors containing a basic N,N-dimethyl amino group, DFT calculations were performed to understand the interaction between the catalyst and various components in the reaction mixture. nih.govresearchgate.net These studies can quantify the stabilizing interactions that facilitate the reaction.

Table 1: Computed Interaction Energies in Catalyzed Glycosylation

Interacting Species Catalyst Computed Interaction Energy (ΔG, kcal/mol) Reference
Cyclohexyl trichloroacetimidate (Model Donor) Halogen Bond Catalyst C5 -2.0 researchgate.net
Cyclohexanol (Model Acceptor) Halogen Bond Catalyst C5 -1.9 researchgate.net
N,N-dimethylcyclohexylamine (Model Substrate) Halogen Bond Catalyst C5 -6.1 researchgate.net

This table illustrates how DFT calculations can quantify the preferential interaction of a catalyst with a specific functional group on the substrate, guiding the proposed reaction mechanism.

Furthermore, DFT calculations have shed light on important side reactions. The formation of anomeric trichloroacetamides, a common byproduct, was long thought to be a simple unimolecular rearrangement. However, crossover experiments combined with mechanistic reasoning suggest that it occurs via an intermolecular aglycon transfer pathway. syr.edu In this mechanism, a neutral trichloroacetimidate donor molecule acts as a nucleophile, attacking an activated (e.g., protonated) donor species. syr.edu This insight is crucial for developing reaction protocols, such as the "inverse glycosylation procedure," that minimize the concentration of the reactive donor and thus suppress this side reaction. syr.edu

Molecular Orbital Analysis of Transition States

While DFT calculations provide the energy profiles of reaction pathways, a deeper understanding of the bonding changes during the reaction is achieved through molecular orbital (MO) analysis of the transition states. This analysis focuses on the interactions between the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of the reactants.

In a typical SN2-like glycosylation reaction involving a trichloroacetimidate donor, the key interaction in the transition state is the overlap between the HOMO of the nucleophile (the alcohol acceptor) and the LUMO of the electrophile. The electrophile's LUMO is typically the σ* antibonding orbital of the bond between the anomeric carbon and the oxygen of the imidate leaving group. Activation by a Lewis or Brønsted acid catalyst lowers the energy of this LUMO, making it more susceptible to nucleophilic attack.

Computational studies indicate that for glycosylations proceeding via an SN2-like mechanism, the transition state involves a Walden inversion at the anomeric center. nih.gov The geometry of this transition state, including the key bond lengths between the incoming nucleophile, the anomeric carbon, and the departing leaving group, can be modeled using DFT. researchgate.net

Table 2: Representative Calculated Bond Lengths in a Proposed Glycosylation Transition State

Bond Description Typical Calculated Length (Å) Reference
Nu---C1 Incoming Nucleophile to Anomeric Carbon ~2.2 - 2.6 researchgate.net
C1---LG Anomeric Carbon to Leaving Group ~1.8 - 2.2 researchgate.net

This table provides a generalized view of the elongated bonds characteristic of an SN2 transition state as determined by DFT calculations. Actual values are highly dependent on the specific donor, acceptor, and catalyst.

Natural Bond Orbital (NBO) analysis is another powerful technique used to analyze transition states. NBO analysis can quantify the delocalization of electron density from the nucleophile's lone pair (a donor orbital) into the antibonding orbital (an acceptor orbital) of the carbon-leaving group bond. This charge transfer is the essence of the bond-forming process in an SN2 reaction. While detailed FMO and NBO analyses for this compound itself are not broadly published, the principles derived from computational studies on the more complex but mechanistically related glycosyl trichloroacetimidates are directly applicable. nih.govresearchgate.net These analyses consistently support a loose, SN2-like transition state for many systems, where both bond-making and bond-breaking are partially advanced. rsc.org

Iv. Applications of Methyl 2,2,2 Trichloroacetimidate in Complex Organic Synthesis

Glycosylation Reactions and Glycoconjugate Synthesis

The synthesis of oligosaccharides and glycoconjugates is a cornerstone of carbohydrate chemistry, with significant implications for biology and medicine. The trichloroacetimidate (B1259523) method is a powerful and widely used strategy for the formation of glycosidic bonds due to its high stereoselectivity and the mild reaction conditions required. numberanalytics.com

O-glycosyl trichloroacetimidates, including the methyl variant, are popular glycosyl donors because they are readily prepared from the corresponding lactol precursors and trichloroacetonitrile (B146778). nih.gov These donors are activated by a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to generate a highly reactive glycosyl oxocarbenium ion intermediate. numberanalytics.comnih.gov This intermediate is then attacked by a glycosyl acceptor (an alcohol) to form the desired glycosidic linkage. numberanalytics.com The high reactivity of trichloroacetimidate donors allows for efficient glycosylation, even with less reactive acceptors. nih.gov For instance, acetylated methyl glucopyranuronate trichloroacetimidate has been effectively used as a glycosyl donor in the synthesis of disaccharides. nih.gov

However, the high reactivity of trichloroacetimidates can also lead to side reactions, such as the formation of trichloroacetamide (B1219227) byproducts. nih.govacs.org This often necessitates the use of an excess of the glycosyl donor. nih.gov

The mechanism of glycosidic bond formation using trichloroacetimidate donors involves the activation of the trichloroacetimidate group by a Lewis acid. This leads to the formation of a glycosyl oxocarbenium ion, which is a key reactive intermediate. numberanalytics.com The glycosyl acceptor, typically an alcohol, then attacks this electrophilic species to forge the new glycosidic bond. numberanalytics.com

A significant side reaction in this process is the formation of a trichloroacetamide byproduct. acs.org Crossover experiments using ¹³C and ¹⁵N-labeled glycosyl trichloroacetimidate donors have demonstrated that this side product is formed through an intermolecular aglycon transfer mechanism, rather than a unimolecular rearrangement. nih.govacs.org In this intermolecular pathway, a molecule of the glycosyl trichloroacetimidate acts as a nucleophile, attacking another activated donor molecule. acs.org This understanding is crucial for developing strategies to minimize this unwanted side reaction.

The stereochemical outcome of a glycosylation reaction is of paramount importance, as the configuration of the anomeric center significantly influences the biological activity of the resulting oligosaccharide or glycoconjugate. numberanalytics.com Several factors influence the stereoselectivity of glycosylations using trichloroacetimidate donors:

Anomeric Configuration of the Donor: The starting anomeric configuration of the glycosyl trichloroacetimidate can influence the final stereochemistry of the glycosidic bond. numberanalytics.com

Neighboring Group Participation: Protecting groups at the C-2 position of the sugar can participate in the reaction to direct the stereochemical outcome. For example, a participating group like an acetyl or benzoyl group will typically lead to the formation of a 1,2-trans-glycoside.

Solvent Effects: The choice of solvent can significantly affect the stereoselectivity. nih.govfigshare.com For instance, glycosylations in ionic liquids have shown that the reaction medium can influence the stereochemical outcome. nih.govfigshare.com

Catalyst: The nature of the Lewis acid catalyst plays a crucial role in determining the stereoselectivity. numberanalytics.com

Temperature: Reaction temperature is another critical parameter that can be adjusted to control the stereochemical outcome. numberanalytics.com

Remote Participating Groups: Even protecting groups at positions other than C-2 can influence stereoselectivity through remote participation. For example, a C-4 pivaloyl group on a galactal donor has been shown to enhance α-selectivity. rsc.org

FactorInfluence on Stereochemistry
Anomeric Configuration of Donor Can direct the final stereochemistry. numberanalytics.com
Neighboring Group Participation C-2 participating groups typically yield 1,2-trans-glycosides.
Solvent Can significantly alter the stereochemical outcome. nih.govfigshare.com
Catalyst The choice of Lewis acid is critical for stereocontrol. numberanalytics.com
Temperature Lower temperatures often favor specific stereoisomers. numberanalytics.com
Remote Participating Groups Can influence selectivity through long-range interactions. rsc.org

In the synthesis of complex oligosaccharides, temporary protecting groups are essential to selectively unmask hydroxyl groups for subsequent glycosylation steps. Chloroacetyl groups, for example, can be used as temporary protecting groups. In a "capture-release" strategy, a glycosyl acceptor bound to a soluble polymer can be reacted with a glycosyl donor carrying a chloroacetyl group. researchgate.net This temporary group can then be selectively removed to allow for further reactions. researchgate.net

Alkylation and Arylation Reactions

Beyond their prominent role in glycosylation, trichloroacetimidates are also effective alkylating agents for a variety of nucleophiles, including carbon, oxygen, sulfur, and nitrogen atoms, in the presence of a Lewis acid catalyst. syr.edu

Trichloroacetimidates serve as potent electrophiles for the alkylation of nitrogen-containing heterocycles. acs.org For instance, they have been successfully employed in the C3-alkylation of 2,3-disubstituted indoles to produce 3,3'-disubstituted indolenines. acs.org This reaction, typically catalyzed by a Lewis acid like TMSOTf, provides an alternative to more common methods that utilize base promotion or transition metal catalysis. syr.eduacs.org

The N-alkylation of various other nitrogen heterocycles, such as imidazoles, is also a well-established transformation. organic-chemistry.org While various methods exist for N-alkylation, the use of trichloroacetimidates offers a valuable tool in the synthetic chemist's arsenal.

O-Alkylation and Etherification

The use of methyl 2,2,2-trichloroacetimidate for the O-alkylation of alcohols to form ethers is also a known transformation. However, unlike the promoter-free conditions that can sometimes be employed for esterification, O-alkylation reactions with trichloroacetimidates generally require the presence of an acid catalyst. chemrxiv.orgmdpi.comsigmaaldrich.com Phenols and alcohols are typically not acidic enough to activate the imidate for etherification on their own. chemrxiv.org The use of Lewis or Brønsted acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or camphorsulfonic acid (CSA) can promote the formation of ethers, but these conditions can also lead to the decomposition of the imidate. chemrxiv.orgmdpi.com

Acid-catalyzed alkylation of various hydroxy-containing compounds with O-cyclopropylmethyl and O-cyclobutyl trichloroacetimidates has been shown to be an effective method for ether formation. arkat-usa.org The outcome of these reactions is dependent on the nucleophilicity and steric hindrance of the alcohol acceptor. arkat-usa.org For instance, 4-methoxybenzyl trichloroacetimidate is widely used for the protection of alcohols as p-methoxybenzyl (PMB) ethers, a transformation that is typically catalyzed by an acid. sigmaaldrich.com

Esterification Reactions

One of the most significant applications of this compound and its analogues is in the esterification of carboxylic acids. These reactions are valued for their mild conditions and broad substrate scope.

A notable feature of esterification using certain trichloroacetimidates is the ability to proceed without the need for an external promoter or catalyst. chemrxiv.orgmdpi.comexlibrisgroup.comnih.gov In these cases, the carboxylic acid substrate itself is sufficiently acidic to protonate the imidate, thereby activating it for nucleophilic attack by the carboxylate. chemrxiv.orgmdpi.comsyr.edu This "symbiotic activation" process avoids the use of strong acids or bases that can be problematic for sensitive substrates. nih.gov

These promoter-free esterifications are often carried out by simply heating the carboxylic acid and the trichloroacetimidate in a suitable solvent like toluene. mdpi.comnih.gov This method is particularly effective for trichloroacetimidates that can form stabilized carbocation intermediates. chemrxiv.orgnih.gov

A specific and valuable application of this esterification methodology is the synthesis of 2-(trimethylsilyl)ethyl (TMSE) esters. chemrxiv.orgmdpi.comexlibrisgroup.com TMSE esters are useful protecting groups for carboxylic acids in organic synthesis because they can be cleaved under mild conditions. chemrxiv.org

The reagent for this transformation, 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate, is readily prepared in high yield from 2-(trimethylsilyl)ethanol (B50070) and trichloroacetonitrile. mdpi.com The subsequent esterification is typically performed by heating the carboxylic acid with the imidate in a solvent such as toluene. mdpi.com The reaction proceeds without an external promoter, and the only byproduct is trichloroacetamide, which can be easily removed by an aqueous wash. mdpi.com Mechanistic studies, including deuterium (B1214612) labeling, suggest that the reaction proceeds through the formation of a β-silyl stabilized carbocation intermediate. chemrxiv.orgmdpi.com

Table 2: Examples of TMSE Ester Formation

Carboxylic Acid SubstrateProductYield (%)Reference
3-Nitrobenzoic acid2-(Trimethylsilyl)ethyl 3-nitrobenzoate81 mdpi.com
4-Methoxybenzoic acid2-(Trimethylsilyl)ethyl 4-methoxybenzoate90 chemrxiv.org
Z-3-Phenylpropenoic acid2-(Trimethylsilyl)ethyl Z-3-phenylpropenoate85 mdpi.com
Phenylpropiolic acid2-(Trimethylsilyl)ethyl phenylpropiolate75 mdpi.com
Naproxen2-(Trimethylsilyl)ethyl (S)-2-(6-methoxynaphthalen-2-yl)propanoate88 mdpi.com

The promoter-free esterification with trichloroacetimidates is compatible with a wide range of carboxylic acid substrates, demonstrating its broad applicability. nih.gov The reaction tolerates various functional groups and steric environments.

Benzoic acids with electron-withdrawing groups tend to give higher yields, which is consistent with the carboxylic acid acting as a proton source to activate the imidate. mdpi.com However, electron-donating groups are also well-tolerated. nih.gov The reaction is not limited to aromatic carboxylic acids; alkyl-substituted carboxylic acids are also good substrates. mdpi.com

Importantly, the mild conditions allow for the esterification of sensitive substrates. For example, carboxylic acids containing other protic functional groups like alcohols (e.g., mandelic acid) and protected amino acids (e.g., Boc-phenylalanine) can be successfully esterified without affecting these other groups. nih.gov Furthermore, no isomerization of alkenes within the carboxylic acid substrate is observed under these conditions. mdpi.comnih.gov

Table 3: Scope of Carboxylic Acid Substrates in Promoter-Free Esterification

Carboxylic Acid SubstrateImidateProductYield (%)Reference
Diphenylacetic acidtert-Butyl 2,2,2-trichloroacetimidatetert-Butyl diphenylacetate95 nih.gov
2-Bromododecanoic acidBenzyl (B1604629) 2,2,2-trichloroacetimidateBenzyl 2-bromododecanoate85 nih.gov
Mandelic acidBenzyl 2,2,2-trichloroacetimidateBenzyl mandelate82 nih.gov
(±)-Boc-phenylalanineBenzyl 2,2,2-trichloroacetimidateBenzyl (±)-Boc-phenylalanate88 nih.gov

C-Alkylation Reactions

Trichloroacetimidates, activated by catalytic amounts of a Brønsted or Lewis acid, are excellent alkylating agents. acs.org This reactivity extends to their use as electrophiles in C-alkylation reactions with various carbon nucleophiles. acs.orgsyr.edu While traditionally used for creating C-O bonds, their application in forming C-C bonds, particularly through Friedel-Crafts type alkylations, has gained significant traction. syr.eduresearchgate.net

A notable application is the selective C3-alkylation of 2,3-disubstituted indoles. acs.org This reaction utilizes trichloroacetimidates as effective electrophiles under Lewis acid catalysis to produce 3,3'-disubstituted indolenines. acs.org This dearomatization strategy is a powerful method for accessing indolenine substructures that are present in many complex molecules and provides a valuable alternative to base-promoted or transition-metal-catalyzed approaches. acs.org

Protection Group Chemistry

The protection of hydroxyl groups is a critical aspect of multi-step organic synthesis. libretexts.org Trichloroacetimidates play a dual role in this field, serving both as reagents to install common protecting groups and as a protective group in their own right. oup.comthieme-connect.com

A primary application of trichloroacetimidates is the introduction of ether-based protecting groups for alcohols. syr.edu Reagents such as benzyl 2,2,2-trichloroacetimidate and p-methoxybenzyl (PMB) 2,2,2-trichloroacetimidate are widely used to form benzyl (Bn) and PMB ethers, respectively. oup.comsigmaaldrich.com This method is particularly advantageous when the substrate is sensitive to the basic conditions of traditional Williamson ether synthesis. oup.com The reaction proceeds under acidic conditions, often using a catalytic amount of a Lewis acid or a strong organic acid to activate the trichloroacetimidate. oup.com

Similarly, diphenylmethyl (DPM) ethers can be installed using O-diphenylmethyl trichloroacetimidate. nih.gov Interestingly, these reactions can, in some cases, proceed under thermal conditions without the need for an acid catalyst, which is beneficial for highly acid-sensitive substrates. nih.gov

Beyond their role in delivering other protective functionalities, trichloroacetimidates themselves can function as an efficient protecting group for alcohols. thieme-connect.comthieme-connect.com The trichloroacetimidate group can be readily formed by the addition of an alcohol to trichloroacetonitrile in the presence of a base. thieme-connect.com

The utility of a protecting group is defined by both its stability under various reaction conditions and the ease with which it can be selectively removed. The trichloroacetimidate group exhibits favorable lability, allowing for its cleavage under mild acidic, basic, or neutral conditions. thieme-connect.com This versatility provides chemists with multiple strategic options for deprotection.

A key feature of the trichloroacetimidate protecting group is its orthogonal stability with other commonly used protecting groups, such as acetate (B1210297) and tert-butyldimethylsilyl (TBS) ethers. thieme-connect.com This means that the trichloroacetimidate can be selectively removed while the acetate or TBS group remains intact, and vice-versa. thieme-connect.com For instance, a TBS ether can be cleaved with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) without affecting the trichloroacetimidate. thieme-connect.com

Below is a table summarizing the cleavage conditions for the trichloroacetimidate protecting group.

Condition Type Reagents/Conditions Selectivity Reference
Acidic 1N HCl in Methanol (B129727)Cleaves trichloroacetimidate thieme-connect.com
Acidic 80% Acetic Acid (HOAc)Cleaves trichloroacetimidate thieme-connect.com
Basic K₂CO₃ in MethanolCleaves trichloroacetimidate thieme-connect.com
Neutral H₂O₂/K₂CO₃Cleaves trichloroacetimidate thieme-connect.com

Synthesis of Natural Products and Bioactive Molecules

The unique reactivity of trichloroacetimidates has been leveraged in the elegant and efficient synthesis of several complex natural products and bioactive molecules. sigmaaldrich.comsyr.edu

The pyrroloindoline ring system is a core structural motif in many alkaloids and cyclic peptides. syr.edu A powerful, diversity-oriented strategy has been developed for the synthesis of these molecules, which hinges on the reactivity of a C3a-trichloroacetimidate pyrroloindoline intermediate. syr.edu This key intermediate allows for the facile introduction of a wide range of substituents at the C3a position. Carbon, oxygen, sulfur, and nitrogen nucleophiles have all been shown to successfully displace the trichloroacetimidate group in the presence of a Lewis acid catalyst. syr.edu This methodology has been successfully applied to the total synthesis of the natural product arundinine and a formal synthesis of psychotriasine. syr.edu

As previously mentioned, the reaction between trichloroacetimidates and indoles serves as an effective method for synthesizing 3,3'-disubstituted indolenines. acs.org This dearomatization reaction is a powerful tool for building molecular complexity. acs.org The process involves the activation of the trichloroacetimidate by a Lewis acid, followed by nucleophilic attack from the C3 position of the indole. acs.org This approach has been used to access the core tetracyclic ring system found in the communesin family of natural products. syr.edu

Bibenzimidazole Oligomers and Polymers

This compound serves as a crucial starting material in a simple and mild condensation route for synthesizing novel bibenzimidazole oligomers and polymers. acs.orgnih.gov This method provides an efficient alternative to previous synthetic approaches. acs.org The reaction involves the condensation of an appropriate diamino compound with this compound. acs.org

For instance, the synthesis of 2,2′-bibenzimidazole can be achieved by reacting o-phenylenediamine (B120857) with this compound in methanol at room temperature, yielding the pure product in excellent (90%) yield after simple filtration. acs.org This approach has been extended to the synthesis of dimers, trimers, tetramers, and polymers of bibenzimidazole, which are of interest as potential conjugated chelating ligands for metallopolymer studies. acs.orgnih.govacs.org

The synthesis of poly(bibenzimidazoles) can be accomplished through methods such as the polycondensation reaction between 3,3′-diaminobenzidine and this compound. acs.org The reaction conditions are critical for a successful polymerization. acs.org Typically, the reaction is initiated at room temperature for several hours before being heated to ensure the completion of the cyclization. acs.org For example, the interfacial polycondensation of equimolar amounts of 3,3′-diaminobenzidine and this compound in a non-solvent like ethanol, initiated at room temperature and then refluxed for 82 hours, can produce the desired polymer in a 70% yield. acs.org These resulting polymers exhibit interesting optical properties, with a maximum absorption at around 400 nm and an estimated optical band gap of 2.68 eV. acs.orgnih.gov

Table 1: Synthesis of Bibenzimidazole Derivatives using this compound

ProductReactantsSolventTemperatureYieldReference
2,2′-Bibenzimidazoleo-Phenylenediamine, this compoundMethanolRoom Temperature90% acs.org
Bibenzimidazole Polymer3,3′-Diaminobenzidine, this compoundEthanolRoom Temperature to Reflux70% acs.org

2,2′-bisbenzimidazole-5,5′-dicarboxylic acid

This compound is also employed as a key reagent in the synthesis of 2,2′-bisbenzimidazole-5,5′-dicarboxylic acid. sigmaaldrich.com This compound is a valuable building block in materials science, particularly for the creation of metal-organic frameworks and functional polymers. The synthesis involves the reaction of this compound with an appropriate aromatic diamine containing carboxylic acid functionalities.

The general strategy relies on the condensation reaction facilitated by the trichloroacetimidate group, which acts as an effective leaving group to promote the formation of the benzimidazole (B57391) rings. researchgate.net The presence of the dicarboxylic acid groups on the benzimidazole backbone allows for further functionalization or coordination with metal centers.

Table 2: Synthesis of 2,2′-bisbenzimidazole-5,5′-dicarboxylic acid

Reactant 1Reactant 2ProductApplication of ReagentReference
Diaminobenzene derivative with carboxylic acid groupsThis compound2,2′-bisbenzimidazole-5,5′-dicarboxylic acidUsed as a reagent for the condensation reaction sigmaaldrich.com

V. Advanced Analytical Techniques in Methyl 2,2,2 Trichloroacetimidate Research

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy provides a detailed view into the molecular structure and bonding of methyl 2,2,2-trichloroacetimidate and its derivatives. Techniques such as NMR, IR, and mass spectrometry are routinely employed to elucidate structures and follow reaction progress.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR provide crucial information. nih.govspectrabase.com

The ¹H NMR spectrum is relatively simple, showing characteristic signals for the methoxy (B1213986) (O-CH₃) and imino (N-H) protons. The chemical shift of these protons can be influenced by the solvent and the presence of other reagents. spectrabase.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the trichloromethyl group, the imidate carbon, and the methoxy carbon all appear at distinct chemical shifts. In reaction monitoring, changes in the chemical shifts or the appearance of new signals in both ¹H and ¹³C NMR spectra can indicate the consumption of the starting material and the formation of products. nih.govspectrabase.com For instance, in glycosylation reactions where this compound is used as a glycosyl donor, the disappearance of the imidate signals and the appearance of new signals corresponding to the glycosylated product and trichloroacetamide (B1219227) byproduct can be readily observed. acs.orgacs.org

Table 1: Typical NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (ppm) Solvent
¹H (O-CH₃)~3.9CDCl₃
¹H (N-H)~8.5 (broad)CDCl₃
¹³C (C=N)~163CDCl₃
¹³C (CCl₃)~93CDCl₃
¹³C (O-CH₃)~55CDCl₃

Note: Chemical shifts are approximate and can vary depending on the specific experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound displays several characteristic absorption bands that are useful for its identification and for monitoring reactions. nih.govfishersci.com

The most prominent peaks include the N-H stretch, the C=N imine stretch, and the C-O and C-Cl stretches. The position and intensity of the C=N stretching vibration, in particular, can provide insights into the electronic environment of the imidate functional group. pg.edu.pl During a reaction, the disappearance of the characteristic C=N and N-H bands of the starting imidate and the appearance of new bands, for example, a strong carbonyl (C=O) absorption from the trichloroacetamide byproduct, can be monitored to follow the reaction's progress. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretch~3300-3500
C-H (sp³)Stretch~2950-3000
C=NStretch~1650-1670
C-OStretch~1050-1250
C-ClStretch~700-800

Note: Wavenumbers are approximate and can exhibit some variation.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. libretexts.org

For this compound, the mass spectrum will show a molecular ion peak corresponding to its molecular weight. nih.gov A key feature of its mass spectrum is the characteristic isotopic pattern of the three chlorine atoms, which results in a cluster of peaks for the molecular ion and any chlorine-containing fragments. The fragmentation of the molecular ion can lead to the loss of various groups, such as the methoxy group or chlorine atoms, providing further structural confirmation. libretexts.orguni.lu In the analysis of reaction mixtures, MS can be used to identify products and byproducts by their molecular weights and fragmentation patterns. fu-berlin.denih.gov

Table 3: Predicted m/z Values for Key Ions of this compound in Mass Spectrometry

Ion Formula Predicted m/z
[M]⁺[C₃H₄Cl₃NO]⁺174.93530
[M+H]⁺[C₃H₅Cl₃NO]⁺175.94313
[M+Na]⁺[C₃H₄Cl₃NNaO]⁺197.92507

Note: The m/z values are for the most abundant isotopes and are predicted values. uni.lu

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the isolation and purification of the desired products. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and commonly used chromatographic methods in research involving this compound.

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a mixture. sielc.com In the context of reactions involving this compound, HPLC is particularly useful for monitoring reaction progress and for purifying non-volatile or thermally sensitive products. nih.govnih.gov

A typical HPLC setup consists of a stationary phase (a column packed with small particles) and a mobile phase (a solvent or mixture of solvents) that is pumped through the column at high pressure. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For the analysis of compounds related to this compound, reversed-phase HPLC is often employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.gov Detection is commonly achieved using a UV detector.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. unl.edu this compound and many of its reaction products and byproducts are sufficiently volatile to be analyzed by GC. fishersci.comchromatographyonline.com

In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. The separation is based on the differential partitioning of the analytes between the gas and liquid phases. The choice of column is critical for achieving good separation. nih.gov For compounds like this compound, a nonpolar or moderately polar column is often suitable. chromatographyonline.comresearchgate.net Detection is commonly performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS), which provides both retention time data for quantification and mass spectra for identification. unl.educhromatographyonline.com

Silica (B1680970) Gel Chromatography

Silica gel chromatography is a cornerstone technique in synthetic organic chemistry, indispensable for the purification and analysis of intermediates and final products. In the context of this compound and its derivatives, this method is frequently employed to isolate these compounds from reaction mixtures, removing unreacted starting materials, catalysts, and byproducts. The principle of this technique relies on the differential partitioning of compounds between a stationary phase, which is typically polar silica gel, and a mobile phase (eluent), a less polar organic solvent or solvent mixture. ualberta.ca Compounds with higher polarity interact more strongly with the silica gel and thus move more slowly, while less polar compounds are carried more quickly with the eluent, enabling separation. ualberta.ca

Both thin-layer chromatography (TLC) for rapid reaction monitoring and preparative column chromatography for purification on a larger scale are routinely utilized. researchgate.netresearchgate.net The selection of an appropriate eluent system is critical for effective separation, and this is often determined by preliminary analysis using TLC. ualberta.carochester.edu For trichloroacetimidates, common eluents include mixtures of hexanes and ethyl acetate (B1210297). rochester.edu

Detailed Research Findings: Purification of an Allylic Trichloroacetimidate (B1259523)

A prominent example of the application of silica gel chromatography is found in the purification of (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester, a compound structurally related to this compound. In a procedure detailed in Organic Syntheses, this allylic trichloroacetimidate is synthesized from trans-2-hexen-1-ol (B124871) and trichloroacetonitrile (B146778). Following the reaction, the crude product, a brown oil, is purified by flash chromatography.

The purification is conducted using a plug of silica gel (230-400 mesh). The crude oil is loaded onto the column and eluted with a solvent system of 2% ethyl acetate in hexanes to yield the pure product as a colorless oil.

The progress of the reaction and the purity of the fractions can be monitored by TLC. The separation of the product from the starting alcohol is clearly distinguishable on a silica gel TLC plate developed with a 10% ethyl acetate in hexanes eluent. The resulting Retention Factor (R_f) values, which quantify the relative movement of each compound, demonstrate a significant difference in polarity, facilitating effective separation. khanacademy.org

The following table summarizes the chromatographic conditions used in this established procedure.

Table 1: Chromatographic Purification and Analysis Data for (E)-2,2,2-Trichloroacetimidic Acid Hex-2-enyl Ester

Parameter Flash Column Chromatography Thin-Layer Chromatography (TLC)
Stationary Phase Silica Gel (Silicycle® 230-400 mesh) Silica Gel (Silicycle®, plastic backed, 250 µm)
Mobile Phase (Eluent) 2% Ethyl Acetate in Hexanes 10% Ethyl Acetate in Hexanes
Analyte (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester (E)-2,2,2-trichloroacetimidic acid hex-2-enyl ester
R_f Value Not applicable (preparative separation) 0.45
Analyte trans-2-Hexen-1-ol (Starting Material) trans-2-Hexen-1-ol (Starting Material)
R_f Value Not applicable (preparative separation) 0.12
Visualization Not applicable Potassium Permanganate Stain

Data sourced from Organic Syntheses. merckmillipore.com

Pre-chromatographic Derivatization

Beyond its own purification, this compound serves as a valuable reagent in a technique known as pre-chromatographic derivatization. merckmillipore.com This process involves reacting an analyte with a reagent to form a new compound (a derivative) that has properties more suitable for chromatographic analysis, such as improved detectability or separation. merckmillipore.comacademicjournals.org

For instance, this compound is used for the in-situ derivatization of aromatic o-diamines. The reaction forms 2-trichloromethylbenzimidazole or its derivatives. These derivatives can then be separated by TLC and visualized, providing a method for the detection of o-phenylenediamine (B120857) derivatives.

Vi. Derivatives and Analogues of Methyl 2,2,2 Trichloroacetimidate in Research

Comparative Studies with Other Activating Agents

The efficacy of trichloroacetimidates as alkylating agents is often benchmarked against other classical and modern reagents. Such comparative studies are essential for a synthetic chemist to choose the optimal conditions for a specific transformation, weighing factors like substrate compatibility, reaction mildness, and reagent handling.

Meerwein's reagents, such as triethyloxonium (B8711484) tetrafluoroborate (B81430) ([Et₃O]⁺[BF₄]⁻) and trimethyloxonium (B1219515) tetrafluoroborate, are powerful and highly reactive electrophilic alkylating agents. arkat-usa.orgwikipedia.org They are pre-formed, stable oxonium salts that readily transfer an alkyl group (ethyl or methyl) to a wide range of nucleophiles, including carboxylic acids, phenols, and amides. arkat-usa.org

The primary distinction between alkylation via trichloroacetimidates and Meerwein's salts lies in the mode of activation and the reaction conditions.

Activation: Trichloroacetimidates are pro-electrophiles that require activation by a Brønsted or Lewis acid to generate the reactive alkylating species in situ. acs.orgsyr.edu This allows for tunable reactivity based on the choice and amount of acid catalyst. In contrast, Meerwein's reagents are already "activated" as isolated salts and react directly without the need for a catalyst. wikipedia.org

Reaction Conditions: Alkylations with Meerwein's salts are often performed in inert solvents like dichloromethane (B109758), sometimes with a non-nucleophilic base to neutralize the acid byproduct. arkat-usa.org However, the reagents are highly sensitive to moisture and hydrolyze rapidly. arkat-usa.org Trichloroacetimidate-based alkylations are known for their mild conditions. d-nb.info For instance, the benzylation of alcohols with BTCA can be performed at low temperatures with only a catalytic amount of acid, making it compatible with sensitive substrates. d-nb.info Some highly reactive trichloroacetimidates can even alkylate nucleophiles like carboxylic acids simply upon heating, without any external catalyst. researchgate.net

Scope: Meerwein's reagents are generally limited to methylation and ethylation due to the accessibility of the corresponding trialkyloxonium salts. arkat-usa.org The trichloroacetimidate (B1259523) method is far broader in scope; virtually any alcohol that can be isolated can be converted into its corresponding trichloroacetimidate, enabling the transfer of a vast array of alkyl groups (benzyl, allyl, propargyl, etc.). sigmaaldrich.com

FeatureTrichloroacetimidate MethodMeerwein's ReagentReference
Reagent Type Pro-electrophile (activated in situ)Pre-formed electrophilic salt acs.org, wikipedia.org
Activation Catalytic Brønsted or Lewis acidNone required d-nb.info, wikipedia.org
Conditions Generally mild, tunable, often low temp.Highly reactive, moisture-sensitive d-nb.info, arkat-usa.org
Alkyl Group Scope Very broad (benzyl, allyl, substituted alkyls, etc.)Limited (primarily methyl and ethyl) sigmaaldrich.com, arkat-usa.org
Byproducts Trichloroacetamide (B1219227)Dialkyl ether, HBF₄ d-nb.info, wikipedia.org

This table provides a comparative overview of the key features of alkylation reactions using the trichloroacetimidate method versus Meerwein's reagents.

Trichloroacetimidates vs. Other Glycosyl Donors

The synthesis of oligosaccharides and glycoconjugates relies on the formation of glycosidic bonds, a reaction that has been a central challenge in organic chemistry. rsc.org The choice of the glycosyl donor is critical, as it significantly influences the reactivity, stability, and stereochemical outcome of the glycosylation reaction. numberanalytics.com O-Glycosyl trichloroacetimidates, since their development, have become one of the most powerful and widely used classes of glycosyl donors due to their high reactivity and versatility. numberanalytics.comresearchgate.netnih.gov However, a variety of other glycosyl donors have also been developed, each with its own set of advantages and disadvantages. A comparison with these other donors highlights the unique position of trichloroacetimidates in carbohydrate chemistry. rsc.org

Reactivity and Activation

A key advantage of trichloroacetimidates is their high reactivity, which allows glycosylation to proceed under mild conditions using only a catalytic amount of a Lewis or Brønsted acid promoter (e.g., TMSOTf, BF₃·OEt₂). nih.gov This is in contrast to many other donors that often require stoichiometric amounts of a promoter. rsc.org

Glycosyl Halides : The reactivity of glycosyl halides is highly dependent on the nature of the halogen atom, with the general trend being iodide > bromide > chloride > fluoride (B91410). rsc.org This tunable reactivity is an advantage, but their stability follows the reverse order, with glycosyl iodides being the least stable. rsc.org Activation typically requires promoters like silver or mercury salts.

Thioglycosides : Thioglycosides (and the related selenoglycosides) are among the most popular donors due to their excellent stability and tolerance for a wide range of protecting groups. rsc.orgrsc.org They are generally less reactive than trichloroacetimidates and require activation by specific promoters such as N-iodosuccinimide (NIS)/TfOH, dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), or thiophilic metal salts. rsc.org This lower reactivity can be advantageous in "armed-disarmed" strategies for one-pot multi-step glycosylations. rsc.org

Glycosyl Phosphates : Glycosyl phosphates have proven to be highly effective donors, sometimes achieving better yields than thioglycosides in challenging syntheses, such as the assembly of chitin (B13524) oligosaccharides where phosphates gave a 34% yield compared to 8% for thioglycosides. rsc.org

N-Phenyltrifluoroacetimidates : These analogues are more stable but less reactive than the corresponding trichloroacetimidates, offering an alternative when milder reaction conditions are necessary. rsc.org

The byproduct of the trichloroacetimidate activation, trichloroacetamide, has been shown to participate in the reaction, acting as a cocatalyst in certain systems, which is a unique feature not observed with other donor types. nih.gov

Stereoselectivity

Controlling the stereochemistry at the anomeric center is arguably the most significant challenge in glycosylation chemistry. researchgate.net Trichloroacetimidates offer several pathways to achieve high stereoselectivity.

Neighboring Group Participation : For achieving 1,2-trans glycosides, the use of a participating protecting group (like an acetyl or benzoyl group) at the C-2 position is a reliable strategy across most donor classes, including trichloroacetimidates. The C-2 ester participates in the reaction to form a stable dioxolanylium-like intermediate, which blocks the α-face of the sugar, leading to nucleophilic attack from the β-face.

Sₙ2-type Reactions : In the absence of a C-2 participating group, the stereochemical outcome with trichloroacetimidate donors is often governed by an Sₙ2-like mechanism. nih.govresearchgate.net This generally leads to an inversion of the anomeric configuration. Therefore, an α-trichloroacetimidate will typically yield a β-glycoside, while a β-trichloroacetimidate will give an α-glycoside. researchgate.net This stereospecificity is a significant advantage, provided the anomerically pure donor can be synthesized. researchgate.net

Solvent and Temperature Effects : The stereoselectivity of trichloroacetimidate glycosylations can be highly dependent on reaction conditions. nih.gov Solvents like acetonitrile (B52724) can participate in the reaction, leading to the formation of β-glycosides. researchgate.net Low temperatures are often crucial for achieving high selectivity, as higher temperatures can lead to anomerization of the donor or the product. nih.gov

The table below summarizes the key comparative features of major glycosyl donor classes.

Glycosyl Donor ClassTypical Promoter(s)Promoter StoichiometryGeneral ReactivityStabilityKey AdvantagesKey Disadvantages
TrichloroacetimidatesTMSOTf, BF₃·OEt₂CatalyticHighGood, can be isolatedHigh reactivity, mild activation, stereospecific (Sₙ2) potential. nih.govresearchgate.netSide reaction to form trichloroacetamide; high reactivity can be hard to control. nih.gov
Glycosyl HalidesAgOTf, Hg(CN)₂StoichiometricVariable (I > Br > Cl > F)Variable (F > Cl > Br > I) rsc.orgTunable reactivity based on halogen. rsc.orgOften requires heavy metal salts; stability issues with reactive donors.
ThioglycosidesNIS/TfOH, DMTSTStoichiometricModerateHighVery stable, suitable for armed-disarmed strategies. rsc.orgrsc.orgLess reactive; sulfur can poison catalysts in subsequent steps. rsc.org
Glycosyl SulfoxidesTf₂OStoichiometricHighModerateCan glycosylate poorly nucleophilic acceptors. rsc.orgRequires low temperatures; preparation from thioglycosides.
Glycosyl PhosphatesTMSOTf, La(OTf)₃CatalyticHighGoodHigh reactivity; effective in complex syntheses. rsc.orgCan be more expensive to prepare.

Research Findings in Comparative Studies

Direct comparative studies are essential for evaluating the efficacy of different glycosyl donors. The outcome of a glycosylation is not just a feature of the donor and acceptor but is also influenced by factors like reagent concentration and protecting groups. nih.gov

One study highlighted the superiority of glycosyl phosphates over thioglycosides in the automated glycan assembly of a challenging β-(1,4)-linked chitin oligosaccharide. The synthesis utilizing the glycosyl phosphate (B84403) donor resulted in a final yield of 34%, whereas the same sequence with a thioglycoside donor yielded only 8%. rsc.org

In the field of sialic acid chemistry, a comparison of two sialyl thioglycoside donors, differing only in a remote protecting group (trifluoroacetyl vs. chloroacetyl), revealed complex behavior. beilstein-journals.org At low concentrations (0.05 M), the donor with the trifluoroacetyl group showed slightly higher α-selectivity. However, at a higher concentration (0.15 M), the donor with the chloroacetyl group was both more reactive and more α-selective. nih.govbeilstein-journals.org These findings underscore that direct comparisons of glycosyl donors can be complex and that reaction conditions play a crucial role. nih.gov

The following table presents data from a comparative study on the glycosylation of an acceptor with different sialyl thioglycoside donors at varying concentrations. beilstein-journals.org

Sialyl Donor Protecting Group (at O-9)ConcentrationReaction Time (h)Yield (%)Stereoselectivity (α:β)
Trifluoroacetyl0.05 M64916:1
0.15 M36010:1
Chloroacetyl0.05 M65013:1
0.15 M37515:1

Vii. Future Directions and Emerging Research Areas

Development of Novel Trichloroacetimidate-Mediated Reactions

The reactivity of the trichloroacetimidate (B1259523) group is the cornerstone of its utility, and researchers are continuously seeking to harness it in new and innovative ways. Beyond its established roles, emerging research focuses on expanding the repertoire of molecules that can be synthesized using methyl 2,2,2-trichloroacetimidate and its derivatives.

A significant area of development is in the synthesis of complex heterocyclic structures. For instance, trichloroacetimidates have been investigated for the synthesis of 3,3'-disubstituted indolenines, which are precursors to the core tetracyclic ring system found in communesin natural products. syr.edu This methodology provides a valuable alternative to transition metal-catalyzed approaches. syr.edu Furthermore, research has demonstrated the application of trichloroacetimidates in diversity-oriented strategies to access the pyrroloindoline ring system, a common motif in many alkaloids. syr.edu This involves the displacement of a C3a-trichloroacetimidate with a variety of carbon, oxygen, sulfur, and nitrogen nucleophiles. syr.edu

Another promising frontier is the expansion of glycosylation reactions. While trichloroacetimidate donors are well-established in carbohydrate chemistry, novel methods are being developed to tackle challenging substrates, such as the direct glycosylation of N,N-dimethyl amino sugars, which are components of many bioactive natural products. acs.org Mechanistic studies are also shedding light on side reactions, such as the intermolecular aglycon transfer that leads to the formation of trichloroacetamide (B1219227) byproducts. acs.orgnih.gov A deeper understanding of these pathways is crucial for designing more efficient and selective glycosylation protocols. acs.org

Catalytic Systems for Enhanced Reactivity and Selectivity

The activation of this compound is typically achieved using catalytic amounts of an acid. The development of more sophisticated catalytic systems is a key research focus, aiming to improve reaction efficiency, control stereoselectivity, and broaden substrate scope.

A wide array of catalysts has been explored, from common Lewis acids and Brønsted acids to more complex systems. nih.govacs.orgmdpi.com Research has shown that even the carboxylic acid substrate itself can be sufficiently acidic to promote esterification reactions without the need for an external catalyst, particularly when the reaction generates a stabilized carbocation. mdpi.comchemrxiv.org

Recent advancements include the use of cooperative catalysis, where multiple catalytic species work in concert to achieve a desired transformation. nih.gov For example, a system employing a singly protonated phenanthrolinium salt and the byproduct trichloroacetamide has been shown to act as a cooperative hydrogen-bond donor catalyst in glycosylation reactions, leading to enhanced β-selectivity. nih.gov Platinum(IV) chloride has also emerged as a dual-role catalyst, acting as a weak Lewis acid that can also coordinate to hydroxyl groups of the acceptor, thereby enabling both stereo- and regioselective glycosidations. acs.org

The table below summarizes various catalytic systems used in trichloroacetimidate-mediated reactions.

Catalyst TypeSpecific Catalyst ExamplesApplicationReference
Lewis Acids Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Copper(II) triflate (Cu(OTf)₂), Scandium(III) triflate (Sc(OTf)₃), Platinum(IV) chloride (PtCl₄)Glycosylation, Alkylation of indoles syr.edunih.govacs.org
Brønsted Acids Camphorsulfonic acid (CSA), Triflic acid (TfOH)Esterification, Alkylation mdpi.comchemrxiv.org
Cooperative Catalysts Phenanthrolinium salt / TrichloroacetamideStereoselective Glycosylation nih.gov
Organocatalysts Thiourea derivatives, Chiral phosphoric acidsGlycosylation nih.gov
Catalyst-Free (Substrate-promoted)Esterification with specific substrates mdpi.comchemrxiv.org

Applications in Materials Science and Polymer Chemistry

The utility of this compound is extending beyond small molecule synthesis into the realm of materials science and polymer chemistry. Its ability to facilitate the formation of robust chemical linkages under relatively mild conditions makes it an attractive reagent for creating novel polymers and functional materials.

A notable application is the synthesis of bibenzimidazole oligomers and polymers. sigmaaldrich.comsigmaaldrich.comlookchem.com These materials are of interest for a variety of applications, including as potential conjugated chelating ligands and as components for high-temperature proton-exchange membrane (PEM) fuel cells. sigmaaldrich.com The condensation reaction utilizing this compound provides a straightforward and mild route to these complex macromolecular structures. sigmaaldrich.com

While the exploration of this compound in this field is still in its relatively early stages, the synthesis of stable, functional polymers like polybenzimidazoles highlights the potential for this reagent in creating advanced materials with tailored electronic and thermal properties. sigmaaldrich.com Future research is likely to explore the incorporation of the trichloroacetimidate methodology into the synthesis of a wider range of polymers and functional materials. researchgate.net

Integration with Flow Chemistry and Automated Synthesis

The integration of chemical reactions into continuous flow and automated synthesis platforms offers numerous advantages, including improved safety, scalability, and reproducibility. While the application of many chemical transformations to these technologies is an active area of research, the specific use of this compound in this context is an emerging field with limited published research to date.

The principles of flow chemistry, which involve pumping reagents through temperature-controlled tubes or channels, are well-suited for reactions that are highly exothermic or that involve unstable intermediates. The activation of trichloroacetimidates can be rapid, and flow chemistry could offer precise control over reaction times and temperatures, potentially minimizing side reactions. nih.gov

Similarly, automated synthesis platforms, which use robotics to perform sequential reactions, could benefit from the reliable and high-yielding nature of many trichloroacetimidate-mediated reactions. researchgate.net However, specific, detailed studies on the adaptation of reactions involving this compound to these high-throughput systems are not yet widely available. This represents a significant opportunity for future research to develop more efficient and automated processes for the synthesis of complex molecules.

Biological Applications and Medicinal Chemistry Prospects

This compound and its derivatives are proving to be valuable tools in the synthesis of biologically active molecules and are poised to make a significant impact on medicinal chemistry. Their utility in forming key linkages, such as glycosidic bonds and carbon-carbon bonds, allows for the construction of complex natural products and their analogs.

A key area of application is in the synthesis of oligosaccharides and glycoconjugates. Trichloroacetimidate-based glycosylation methods have been instrumental in the synthesis of N,N-dimethyl amino glycosides, which are found in natural products with important biological activities. acs.org Furthermore, these methods have been applied to the synthesis of per-sulfated flavonoids, which have shown potential as inhibitors of factor Xa, a critical enzyme in the blood coagulation cascade. nih.gov

The application of trichloroacetimidates in the synthesis of alkaloid scaffolds is another promising avenue. syr.edu For example, they have been used to synthesize the core structure of the communesin alkaloids and the pyrroloindoline ring system found in natural products like arundinine and psychotriasine. syr.edu These scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. Additionally, research has been directed towards the synthesis of small molecule inhibitors of Src Homology 2 Domain-Containing Inositol Phosphatase (SHIP), a target in the phosphoinositide 3-kinase (PI3K) cellular signaling pathway, which is implicated in diseases such as cancer. syr.edu The ability to efficiently synthesize these complex molecular architectures opens the door to the discovery of new therapeutic agents. syr.edusigmaaldrich.com

Q & A

Q. What are the standard reaction conditions for alkylation or protection of alcohols using methyl 2,2,2-trichloroacetimidate?

this compound is typically employed in acid-catalyzed alkylation reactions. A common protocol involves dissolving the alcohol substrate in an anhydrous solvent (e.g., diethyl ether or dichloromethane) at 0°C, followed by the addition of triflic acid (5–10 mol%) as a catalyst. The reaction mixture is stirred at room temperature for 4–24 hours, with progress monitored via TLC. Excess reagent is often required to drive the reaction to completion, particularly for sterically hindered alcohols . Neutralization with NaHCO₃ and purification via flash chromatography (e.g., PE/EtOAC gradients) are standard post-reaction steps .

Q. How does this compound compare to other trichloroacetimidate reagents (e.g., benzyl or tert-butyl derivatives) in terms of reactivity?

Methyl derivatives generally exhibit faster reaction kinetics due to the smaller steric profile of the methyl group, enabling efficient alkylation of primary alcohols. In contrast, bulkier analogs like benzyl or tert-butyl trichloroacetimidates are preferred for secondary or tertiary alcohols to minimize side reactions. For example, benzyl 2,2,2-trichloroacetimidate has been used in stereoselective glycosylation and peptide synthesis due to its stability under acidic conditions .

Q. What safety precautions are critical when handling this compound?

The compound is moisture-sensitive and incompatible with strong acids or oxidizers. Recommended precautions include:

  • Use of inert atmosphere (N₂/Ar) in reactions.
  • Personal protective equipment (gloves, goggles, lab coat).
  • Avoidance of exposure to respiratory systems (WGK 3 hazard classification) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in trichloroacetimidate-mediated alkylation when dealing with complex substrates (e.g., polyols or amino acids)?

For polyfunctional substrates, stepwise reagent addition and temperature control are critical. For example, in the synthesis of dibenzyl ethers, iterative additions of this compound (3.0 equiv. initially, then 1.5 equiv. after 10 hours) improved yields from 42% to >75% by mitigating competing side reactions. Solvent systems like THF/H₂O (1:1) can stabilize intermediates during neutralization .

Q. What analytical techniques are most effective for characterizing trichloroacetimidate-derived products?

Key methods include:

  • ¹H/¹³C NMR : Diagnostic signals for imidate groups (e.g., δ ~161 ppm for C=NH in ¹³C NMR) .
  • IR Spectroscopy : Peaks at ~1660 cm⁻¹ (C=N stretch) confirm imidate formation .
  • Chromatography : Silica gel columns with triethylamine-modified eluents (e.g., 1% Et₃N/hexanes) prevent decomposition of acid-sensitive products .

Q. How can incomplete conversion in trichloroacetimidate reactions be addressed?

Incomplete reactions often arise from moisture ingress or insufficient catalyst. A case study demonstrated that adding fresh reagent (1.2 equiv.) and extending heating to 50°C for 48 hours achieved >90% conversion for sluggish tert-butyl derivatives. TLC monitoring at 12-hour intervals is advised to track progress .

Key Research Challenges

  • Stereoselectivity : Asymmetric alkylation remains challenging. Solutions include chiral auxiliaries or enzyme-mediated catalysis .
  • Scale-Up : Large-scale reactions require rigorous exclusion of moisture; flow chemistry systems may improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.